Diphenyl 1-(cbz-amino)isobutylphosphonate
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Overview
Description
Diphenyl 1-(cbz-amino)isobutylphosphonate is a chemical compound with the molecular formula C24H26NO5P and a molecular weight of 439.44 g/mol . It is also known by its IUPAC name, benzyl N-(1-diphenoxyphosphoryl-2-methylpropyl)carbamate. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl 1-(cbz-amino)isobutylphosphonate typically involves the reaction of diphenylphosphinic chloride with 1-(cbz-amino)isobutyl alcohol under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diphenyl 1-(cbz-amino)isobutylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diphenyl 1-(cbz-amino)isobutylphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diphenyl 1-(cbz-amino)isobutylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for cellular function and regulation .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphinic chloride: A precursor used in the synthesis of diphenyl 1-(cbz-amino)isobutylphosphonate.
Phosphonic acid derivatives: Compounds with similar chemical structures and reactivity.
Phosphine oxides: Products of the reduction of this compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with biological molecules makes it particularly valuable in biochemical and pharmaceutical research .
Properties
IUPAC Name |
benzyl N-(1-diphenoxyphosphoryl-2-methylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26NO5P/c1-19(2)23(25-24(26)28-18-20-12-6-3-7-13-20)31(27,29-21-14-8-4-9-15-21)30-22-16-10-5-11-17-22/h3-17,19,23H,18H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIWSUMXYFEOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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